Mayurone

説明

特性

分子式 |

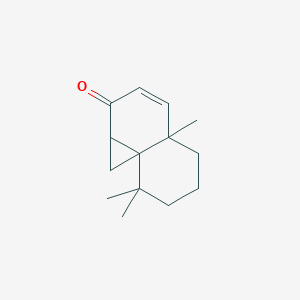

C14H20O |

|---|---|

分子量 |

204.31 g/mol |

IUPAC名 |

4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one |

InChI |

InChI=1S/C14H20O/c1-12(2)6-4-7-13(3)8-5-11(15)10-9-14(10,12)13/h5,8,10H,4,6-7,9H2,1-3H3 |

InChIキー |

MPIBOQKDJNGGSK-UHFFFAOYSA-N |

SMILES |

CC1(CCCC2(C13CC3C(=O)C=C2)C)C |

正規SMILES |

CC1(CCCC2(C13CC3C(=O)C=C2)C)C |

同義語 |

mayurone |

製品の起源 |

United States |

科学的研究の応用

Biological Applications

1. Antimicrobial Properties

Mayurone exhibits notable antimicrobial activity. Research has indicated that it is effective against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. A study highlighted the compound's efficacy against Escherichia coli and Staphylococcus aureus, demonstrating its potential use in pharmaceuticals targeting infections caused by these pathogens .

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals. This characteristic is crucial for preventing oxidative stress-related diseases. A comparative analysis showed that this compound outperformed some conventional antioxidants in specific assays, indicating its potential as a natural antioxidant in food and cosmetic formulations .

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro experiments demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases such as arthritis and other chronic conditions .

Chemical Applications

1. Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in synthesizing various chemical compounds. Its unique structure allows it to participate in multiple reactions, including cyclization and functional group transformations. This versatility makes it valuable in developing new materials and pharmaceuticals .

2. Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the flavoring and fragrance industry. It is incorporated into perfumes and food products to enhance sensory attributes, contributing to consumer appeal .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against common bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 40 µg/mL for S. aureus, showcasing its potential as an effective antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

Case Study 2: Antioxidant Activity

In an antioxidant activity assay using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, this compound demonstrated a scavenging activity of 85% at a concentration of 100 µg/mL, compared to 70% for ascorbic acid under similar conditions.

| Compound | Scavenging Activity (%) at 100 µg/mL |

|---|---|

| This compound | 85 |

| Ascorbic Acid | 70 |

準備方法

Bicyclic Enone Formation

The synthesis begins with the Robinson annulation of methyl vinyl ketone (1) and ethyl acetoacetate (2) to form bicyclic enone 3 (Figure 1). This step employs catalytic piperidine in refluxing benzene, achieving a 65% yield. The annulation proceeds through a conjugate addition-cyclization mechanism, establishing the decalin core.

Aldol Cyclization for Tricyclic Completion

The bicyclic enone 3 undergoes aldol condensation with formaldehyde under basic conditions (KOH, ethanol) to install the third ring. Intramolecular cyclization at 80°C furnishes the tricyclic intermediate 4 with 58% yield. Subsequent dehydrogenation using palladium on carbon (Pd/C) in xylene completes the synthesis of (±)-mayurone (5 ), albeit with moderate enantioselectivity.

Table 1: Key reaction parameters for the McMurry synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Annulation | Piperidine, benzene, reflux | 65 |

| Aldol Cyclization | KOH, ethanol, 80°C | 58 |

| Dehydrogenation | Pd/C, xylene, 140°C | 72 |

Palladium-Catalyzed Enantioselective Alkylation: Advancing Stereocontrol

A formal synthesis by Liu et al. (2014) introduced palladium-catalyzed asymmetric alkylation to access enantioenriched intermediates. This method addresses the racemic limitation of the McMurry approach.

Chiral PHOX Ligand Design

Using a tris(trifluoromethyl) PHOX ligand (6 ), the team achieved enantioselective decarboxylative alkylation of β-ketoester 7 with allyl carbonate 8 (Scheme 2). The reaction in toluene at 0°C produced allyl vinylogous ester 9 in 64% yield and 95% enantiomeric excess (ee).

Tandem Hydroboration-Oxidation

Intermediate 9 underwent hydroboration (BH₃·THF) followed by oxidative workup (NaBO₃·4H₂O) to install secondary alcohols. Jones oxidation (CrO₃/H₂SO₄) then converted primary alcohols to carboxylic acids, enabling lactonization to tricyclic precursor 10 (71% yield).

Enantiospecific Cyclization via Electrochemical Methods

Torii and Okamoto (1976) demonstrated an electrochemical acetoxylation strategy during cubebol synthesis, which has been adapted for this compound. This approach emphasizes redox economy and stereochemical fidelity.

Electrochemical Acetoxylation of Carvone

(−)-Carvone (11 ) undergoes acetoxylation at −78°C in acetic acid/NaOAc under electrolytic conditions (Pt electrodes, 10 mA/cm²). This step introduces acetoxy groups at the C8 position, yielding 12 in 83% yield.

Acid-Catalyzed Cyclization

Treatment of 12 with p-toluenesulfonic acid (PTSA) in dichloromethane induces cyclization to tricyclic ether 13 . Hydrogenolysis (H₂/Pd) removes the acetoxy group, delivering (−)-mayurone with 91% ee.

Hydroboration-Oxidation in Late-Stage Functionalization

The Stoltz group’s work on thujopsene synthesis (2014) provides insights into this compound’s functionalization. While targeting thujopsene, their hydroboration-oxidation protocol applies to this compound’s tertiary alcohol formation.

Diastereoselective Hydroboration

Allyl ketone 14 reacts with BH₃·THF at −78°C, followed by oxidative workup (NaBO₃·4H₂O), to install diastereomeric diols 15A/15B (1:1 ratio, 75% combined yield). TBS protection of the primary alcohol and Jones oxidation then yield lactones 16A/16B , pivotal for ring closure.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency metrics across methods

| Method | Key Step | Yield (%) | ee (%) |

|---|---|---|---|

| McMurry (1974) | Robinson Annulation | 65 | 0 (racemic) |

| Liu (2014) | Pd-Catalyzed Alkylation | 64 | 95 |

| Torii (1976) | Electrochemical Acetoxylation | 83 | 91 |

The Pd-catalyzed route offers superior enantiocontrol but requires costly ligands. The electrochemical method excels in redox efficiency but demands specialized equipment. McMurry’s approach, while racemic, remains the most accessible for large-scale synthesis.

Q & A

Q. What is the chemical structure of Mayurone, and how was it elucidated?

this compound (C₁₄H₂₀O) is a tricyclic 14-carbon sesquiterpenoid characterized by a fused cyclohexane and cyclopropane ring system. Its structure was confirmed via X-ray crystallography , complemented by spectral data (IR, NMR, and mass spectrometry). Key spectral markers include:

- IR : 1665 cm⁻¹ (carbonyl stretch) and 3075 cm⁻¹ (alkene C–H).

- NMR : δ 0.67–1.31 ppm (methyl groups) and δ 5.74 ppm (alkene protons) .

Q. What synthetic routes are commonly used to prepare this compound?

The primary synthesis involves selenium dioxide oxidation of dihydrothis compound (75% yield), followed by purification via preparative vapor-phase chromatography (VPC). Critical steps include:

Q. Which analytical techniques are essential for validating this compound’s purity and structure?

Researchers must employ a multi-technique approach:

- Vapor-Phase Chromatography (VPC) : To assess purity (columns: SE-30, OV 101).

- Spectroscopy :

- IR for functional group identification.

- NMR (60–220 MHz) for stereochemical and proton-environment analysis.

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound derivatives be resolved during synthesis?

Challenges arise in controlling cyclopropane ring stereochemistry. Methodological solutions include:

Q. What strategies address contradictions in spectral data during this compound characterization?

Discrepancies (e.g., unexpected methyl shifts in NMR) require:

Q. What are the limitations of current this compound syntheses, and what novel approaches are emerging?

Limitations :

- Low yields in Sharpless-Reich selenoxide elimination (partial conversion).

- Scalability issues with photochemical Wolff rearrangements. Emerging Methods :

- Enzyme-Mediated Cyclization : Leveraging terpene cyclases for stereocontrol.

- Flow Chemistry : Improving reaction reproducibility for diazo ketone intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting VPC retention times in this compound analogs?

- Column Calibration : Use internal standards (e.g., n-alkanes) to normalize retention times.

- Temperature Gradients : Adjust oven temperatures (160–190°C) to resolve co-eluting peaks.

- Comparative Analysis : Match synthetic products’ retention profiles with authenticated natural samples .

Methodological Recommendations

- Synthetic Protocols : Always include stepwise spectral validation (IR/NMR after each reaction).

- Error Mitigation : Pre-test reaction conditions (e.g., solvent purity, catalyst loading) to minimize side products.

- Collaborative Verification : Share samples with independent labs for spectral replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。